molecular formula C17H19ClN4O2 B2863316 (4-Chlorophenyl)(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 946225-54-3

(4-Chlorophenyl)(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone

Cat. No. B2863316
CAS RN: 946225-54-3
M. Wt: 346.82
InChI Key: ORBVLIZSKBISDC-UHFFFAOYSA-N
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Description

The compound “(4-Chlorophenyl)(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone” is a complex organic molecule that contains several functional groups, including a chlorophenyl group, a methoxy group, a pyrimidine ring, and a piperazine ring .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several functional groups and rings. The exact structure would depend on the specific arrangement and connectivity of these groups .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a polar methoxy group and a piperazine ring might increase its solubility in polar solvents .

Scientific Research Applications

Antimicrobial Activity

Compounds synthesized with similar structures to "(4-Chlorophenyl)(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone" have been investigated for their antimicrobial properties. For instance, a study on the synthesis and antimicrobial activity of new pyridine derivatives indicated that these compounds exhibit variable and modest activity against bacterial and fungal strains, highlighting the potential for developing new antimicrobial agents from this chemical scaffold (Patel, Agravat, & Shaikh, 2011).

Anticancer and Antituberculosis Studies

Research into the anticancer and antituberculosis effects of derivatives similar to the compound has shown promising results. A study synthesized and evaluated "(4-Chlorophenyl)(piperazin-1-yl)methanone" derivatives for their in vitro anticancer activity against human breast cancer cell lines and antituberculosis activity, finding significant efficacy in both arenas. This highlights the compound's dual potential in treating both cancerous and bacterial conditions (Mallikarjuna, Padmashali, & Sandeep, 2014).

Antagonist Activities

Further research has elucidated the antagonist properties of closely related compounds, offering insights into their potential application in targeting specific receptors. A study exploring the molecular interaction of an antagonist with the CB1 cannabinoid receptor provided valuable information on the structural and electronic requirements for receptor binding, presenting a pathway for the development of new therapeutic agents targeting the endocannabinoid system (Shim et al., 2002).

Crystal Structure Analysis

The structural analysis of compounds bearing similarity to "this compound" has also been a focus, with studies like the crystal structure analysis of adducts providing insights into their molecular conformation and interactions. Such research is fundamental in understanding the physical properties that contribute to the biological activity of these compounds (Revathi et al., 2015).

properties

IUPAC Name

(4-chlorophenyl)-[4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19ClN4O2/c1-12-19-15(11-16(20-12)24-2)21-7-9-22(10-8-21)17(23)13-3-5-14(18)6-4-13/h3-6,11H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORBVLIZSKBISDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)OC)N2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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